4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid
Overview
Description
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol . This compound is notable for its incorporation of both a boronic acid group and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(chloromethyl)phenylboronic acid with 1-(2-hydroxyethyl)piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the piperazine ring under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Acts as a molecular probe in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of the target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS): Similar in structure but contains a sulfonic acid group instead of a boronic acid group.
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): Another similar compound with a sulfonic acid group.
Uniqueness
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both chemical synthesis and biological research .
Properties
IUPAC Name |
[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17-19H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLWGUSNUPVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)CCO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156859 | |
Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-49-9 | |
Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.